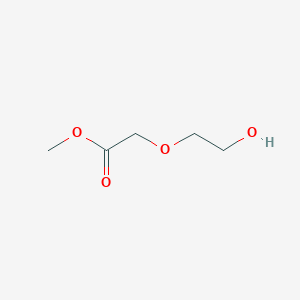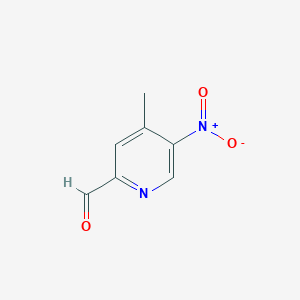
4-Methyl-5-nitropicolinaldehyde
Overview
Description
Physical And Chemical Properties Analysis
4-Methyl-5-nitropicolinaldehyde is a yellow crystalline substance. The molecular formula is C7H6N2O3 and the molecular weight is 166.13 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity of Derivatives
Hydrazone derivatives of methyl 4-phenylpicolinoimidate, including those related to 4-Methyl-5-nitropicolinaldehyde, have been synthesized and evaluated for their antimicrobial and tuberculostatic activities. These compounds, including those with nitrofuran systems, have shown varied antimicrobial activities, with some demonstrating significant activity against Gram-positive bacteria and others showing higher tuberculostatic activity. This indicates the potential of these derivatives in developing antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).
Catalysis in Organic Synthesis
The polystyrene-supported chiral bisoxazoline/copper complex has been reported as a promising heterogeneous catalyst for the enantioselective Henry reaction of nitromethane with substituted benzaldehydes, including this compound derivatives. This reaction is carried out in ethanol as a green solvent, yielding chiral β-nitroalcohols with good enantiomeric excess, highlighting the compound's role in facilitating environmentally friendly catalytic processes (Maggi et al., 2011).
Bioconversion Processes
Research on the bioconversion of aromatic methyl groups to aldehyde groups using laccase enzymes from Pleurotus ostreatus indicates the feasibility of converting compounds related to this compound into their corresponding aldehydes. This process demonstrates a high yield and provides a green chemistry approach to synthesizing aromatic aldehydes, which are valuable intermediates in pharmaceutical and chemical industries (Chaurasia et al., 2014).
Corrosion Inhibition
Studies on the synthesis of 8-hydroxyquinoline derivatives, structurally related to this compound, have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on the metal surface through adsorption, reducing corrosion in aggressive environments and indicating the potential application of such derivatives in protecting industrial materials (Rbaa et al., 2019).
Future Directions
While specific future directions for 4-Methyl-5-nitropicolinaldehyde are not mentioned in the sources I found, similar compounds have shown potential in the treatment of chronic myelogenous leukemia and as neuroprotective and anti-neuroinflammatory agents . This suggests that this compound and similar compounds could have potential applications in medicinal chemistry and drug design.
properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLQHSGHQAMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



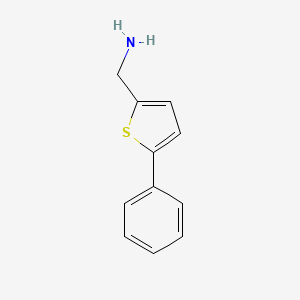
![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)
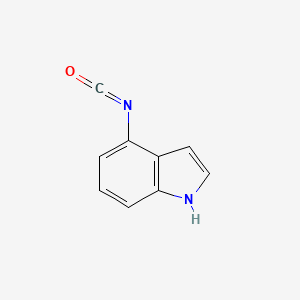
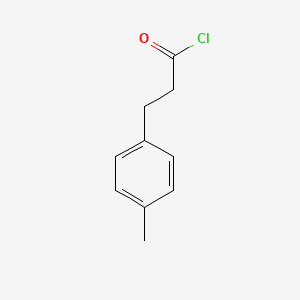

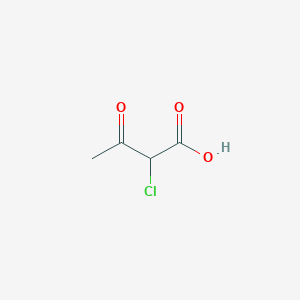
![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)
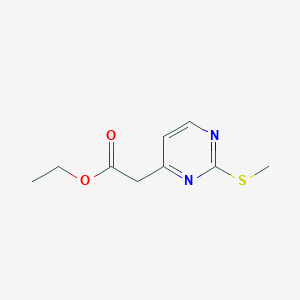
![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)
